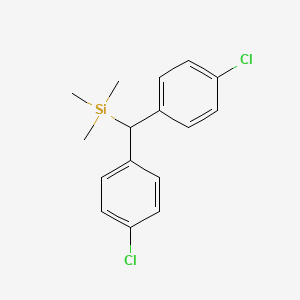

Bis(4-chlorophenyl)methyl-trimethylsilane

Description

Properties

IUPAC Name |

bis(4-chlorophenyl)methyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2Si/c1-19(2,3)16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJNKEIBSRLNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153125 | |

| Record name | Silane, bis((4-chlorophenyl)methyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121043-50-3 | |

| Record name | Silane, bis((4-chlorophenyl)methyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, bis((4-chlorophenyl)methyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Organolithium or Grignard Intermediates

A classical approach involves the formation of bis(4-chlorophenyl)methyl organometallic intermediates (such as lithio or magnesio derivatives) followed by quenching with chlorotrimethylsilane or related trimethylsilyl electrophiles. This method typically proceeds as follows:

- Step 1: Generation of bis(4-chlorophenyl)methyl lithium or magnesium halide by metal-halogen exchange or direct metal insertion.

- Step 2: Reaction of the organometallic intermediate with trimethylsilyl chloride (or other trimethylsilyl sources).

- Step 3: Workup and purification to isolate the target compound.

This approach allows precise control over the substitution and generally yields high-purity products. However, it requires strict anhydrous and inert atmosphere conditions due to the sensitivity of organometallic reagents.

Hydrosilylation of Diarylalkenes

Another method involves hydrosilylation of bis(4-chlorophenyl)alkenes with hydrosilanes, catalyzed by transition-metal complexes (e.g., platinum or rhodium catalysts). The reaction adds the trimethylsilyl group across the double bond to form the desired silane. This method is advantageous for its regio- and stereoselectivity but requires access to the corresponding alkene precursors.

Detailed Research Findings and Data

While direct literature on this compound synthesis is limited, closely related compounds and analogues have been extensively studied, providing insights into optimal conditions and yields.

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Organolithium + TMSCl | Bis(4-chlorophenyl)methyl lithium + Chlorotrimethylsilane | Anhydrous ether, 0–25°C | 70–85 | Requires inert atmosphere; high purity |

| Grignard + TMSCl | Bis(4-chlorophenyl)methyl magnesium bromide + Chlorotrimethylsilane | THF or ether, 0–25°C | 65–80 | Sensitive to moisture; moderate to good yield |

| Hydrosilylation | Bis(4-chlorophenyl)alkene + Hydrosilane + Pt catalyst | Reflux in toluene or similar solvent | 60–75 | Catalyst cost and alkene precursor availability |

Notes on Purification and Characterization

- Purification: The crude product is typically purified by distillation under reduced pressure or recrystallization, depending on the physical state.

- Characterization: Confirmed by NMR (¹H, ¹³C, ²⁹Si), IR spectroscopy, and GC-MS to ensure structural integrity and purity.

Scientific Research Applications

Bis(4-chlorophenyl)methyl-trimethylsilane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Bis(4-chlorophenyl)methyl-trimethylsilane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can engage in coordination with other atoms, facilitating the formation of complex structures. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable silane derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Bis(4-chlorophenyl)methyl-trimethylsilane with structurally analogous silanes and organochlorines:

Table 1: Structural and Molecular Comparison

*Hypothetical data inferred from related compounds.

Structural and Electronic Effects

- Chlorine Substitution: The two 4-chlorophenyl groups in this compound likely increase molecular weight and lipophilicity compared to mono-substituted analogs like (4-chlorophenyl)trimethylsilane . Chlorine’s electronegativity may also enhance stability and resistance to oxidation, similar to DDT derivatives .

- Trifluoromethyl vs.

- Bromine vs. Chlorine : Brominated analogs (e.g., (4-bromophenyl)trimethylsilane) exhibit higher molecular weights and polarizability, which could influence their utility in photochemical or catalytic processes .

Biological Activity

Bis(4-chlorophenyl)methyl-trimethylsilane is a silane compound that has garnered attention due to its potential biological activities. The presence of chlorophenyl groups suggests possible interactions with biological systems, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two 4-chlorophenyl groups attached to a central trimethylsilane moiety, which may influence its reactivity and biological interactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related derivatives have shown:

- Inhibitory Effects on Cancer Cell Lines : Compounds derived from chlorophenyl silanes have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values indicate the concentration required to inhibit cell growth by 50% .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | HCT-116 | 10 | Cell cycle arrest |

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Related studies have reported:

- Inhibition of Bacterial Growth : Compounds with similar structures have been tested against various bacterial strains, showing effective inhibition at low concentrations. For example, a related silane compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Properties

Research has suggested that this compound may possess anti-inflammatory properties. In vitro assays demonstrated that similar compounds could reduce the production of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Study on Anticancer Activity

A study investigating the anticancer potential of silane derivatives found that this compound significantly inhibited the proliferation of cancer cells through apoptosis mechanisms. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .

Antimicrobial Study

In another study focused on antimicrobial activity, this compound was tested against clinical isolates of bacteria. The results indicated that the compound effectively disrupted bacterial cell membranes, leading to cell lysis and death .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Bis(4-chlorophenyl)methyl-trimethylsilane, and how can reaction conditions be optimized?

Answer:

The synthesis of aryl-substituted silanes typically involves nucleophilic substitution or hydrosilylation reactions. For this compound, a plausible route is the reaction of 4-chlorophenylmagnesium bromide with methyltrimethylsilyl chloride in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key parameters include:

- Catalyst : Use of Cu(I) or Pd(0) catalysts to enhance coupling efficiency .

- Temperature : Maintaining sub-zero temperatures (−78°C to 0°C) to suppress side reactions like disilane formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures to achieve ≥98% purity .

Optimization can be guided by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., Grignard reagent excess of 1.2–1.5 equivalents) .

Basic: Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy :

- ¹H NMR : Look for singlet peaks at δ 0.1–0.3 ppm (trimethylsilyl group) and aromatic protons at δ 7.2–7.6 ppm (4-chlorophenyl groups) .

- ¹³C NMR : Peaks at δ 1–5 ppm (Si-CH₃) and δ 125–140 ppm (aromatic carbons) .

- IR Spectroscopy : Strong Si-C stretching vibrations near 1250 cm⁻¹ and C-Cl bonds at 550–750 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion [M⁺] at m/z 184.738 (C₉H₁₃ClSi) with fragmentation patterns confirming substituent integrity .

For purity validation, combine gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using C18 columns .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) for this compound?

Answer:

Data contradictions often arise from impurities or polymorphic variations. To resolve these:

Purity Assessment : Use differential scanning calorimetry (DSC) to detect melting point variations caused by impurities. A sharp DSC endotherm indicates high purity .

Solubility Studies : Conduct systematic solubility tests in aprotic solvents (e.g., DMSO, THF) using UV-Vis spectroscopy at controlled temperatures (25°C ± 0.1°C) .

Crystallography : Single-crystal X-ray diffraction can confirm molecular packing and polymorph identity, as demonstrated for analogous silanes .

Reported melting points should be cross-validated with thermogravimetric analysis (TGA) to rule out decomposition .

Advanced: What computational strategies are suitable for modeling the electronic structure and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond angles (e.g., Si-C bond length ≈ 1.87 Å) and frontier molecular orbitals (HOMO-LUMO gap ~5–6 eV) .

- Ionization Energy (IE) : Compare vertical IE values (experimental: ~9.0 eV via photoelectron spectroscopy) with computational results to validate electron affinity .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in chloroform) using OPLS-AA force fields to predict solubility and aggregation behavior .

Software packages like Gaussian 16 or ORCA are recommended for these studies .

Advanced: How does the silane moiety in this compound influence its potential bioactivity compared to carbon-based analogs?

Answer:

The trimethylsilane group enhances lipophilicity and metabolic stability, as seen in sila-drug analogs:

- Membrane Permeability : LogP values increase by ~0.5–1.0 units compared to carbon analogs, improving blood-brain barrier penetration .

- Enzymatic Resistance : Silicon’s larger atomic radius reduces susceptibility to cytochrome P450 oxidation, extending half-life in vivo .

- Structural Studies : X-ray crystallography of related sila-compounds (e.g., sila-loperamide) reveals altered binding conformations in target proteins .

For bioactivity screening, use in vitro assays (e.g., kinase inhibition) with IC₅₀ determinations and compare results to carbon-based controls .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all manipulations .

- Spill Management : Absorb spills with inert materials (vermiculite) and neutralize with 10% aqueous NaOH before disposal .

- Storage : Store in amber glass bottles under nitrogen at −20°C to prevent hydrolysis .

Refer to SDS guidelines for hazard codes (e.g., H315-H319 for skin/eye irritation) and ensure waste is treated as halogenated organic waste .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Answer:

The trimethylsilyl group acts as a directing and stabilizing moiety:

- Electrophilic Aromatic Substitution (EAS) : Silicon’s +I effect activates the aryl ring for nitration or halogenation at the para position .

- Buchwald-Hartwig Amination : Pd-catalyzed coupling with amines proceeds via oxidative addition at the Si-C bond, confirmed by ²⁹Si NMR intermediates .

- Hydrosilylation : Rhodium catalysts (e.g., Wilkinson’s catalyst) enable anti-Markovnikov addition to alkenes, monitored by FTIR loss of Si-H stretches .

Kinetic studies (e.g., Arrhenius plots) can quantify activation energies for these pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.